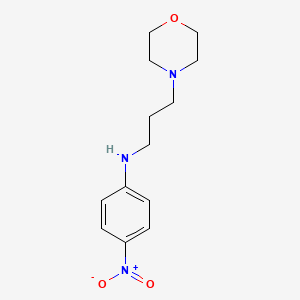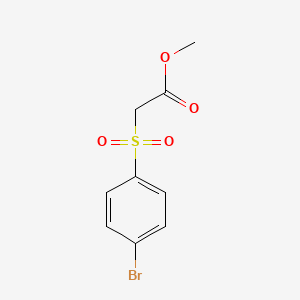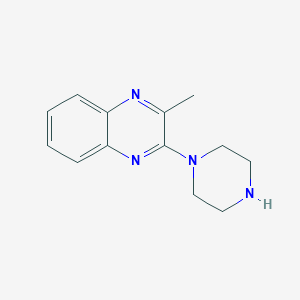
1,4-Dichlorohexane
Vue d'ensemble
Description
1,4-Dichlorohexane is an organic compound with the molecular formula C6H12Cl2 . It is a member of the dichloroalkane family, characterized by the presence of two chlorine atoms attached to a hexane backbone. This compound is used in various chemical processes and has significant industrial applications.
Mécanisme D'action
Target of Action
1,4-Dichlorohexane is a chemical compound with the molecular formula C6H12Cl2
Mode of Action
It has been used in the synthesis of dicationic ionic liquids, acting as a reactant in the process . In this context, it interacts with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to form a dicationic ionic liquid .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4-Dichlorohexane can be synthesized through the chlorination of hexane. The process involves the reaction of hexane with chlorine gas under controlled conditions, typically in the presence of a catalyst such as iron chloride. The reaction is carried out at elevated temperatures to ensure the substitution of hydrogen atoms by chlorine atoms at the 1 and 4 positions on the hexane chain.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of hydrogen chloride gasThe reaction is carried out under reflux conditions for several hours, resulting in the formation of this compound with high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Dichlorohexane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: Although less common, this compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like hydroxide ions or amines.
Elimination Reactions: Often require strong bases such as potassium hydroxide or sodium ethoxide.
Oxidation and Reduction Reactions: May involve oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Substitution Reactions: Alcohols or amines.
Elimination Reactions: Alkenes.
Oxidation and Reduction Reactions: Various oxidized or reduced derivatives of hexane.
Applications De Recherche Scientifique
1,4-Dichlorohexane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in studies involving the effects of chlorinated hydrocarbons on biological systems.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the manufacture of polymers, resins, and other industrial products.
Comparaison Avec Des Composés Similaires
- 1,2-Dichlorohexane
- 1,3-Dichlorohexane
- 1,5-Dichlorohexane
Comparison: 1,4-Dichlorohexane is unique in its structure, with chlorine atoms positioned at the 1 and 4 positions on the hexane chain. This positioning influences its reactivity and the types of reactions it undergoes. Compared to other dichlorohexanes, this compound may exhibit different chemical behaviors due to the spatial arrangement of the chlorine atoms .
Propriétés
IUPAC Name |
1,4-dichlorohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Cl2/c1-2-6(8)4-3-5-7/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBRHRAWRVZUFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCCCl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![n~4~',n~4~'-Dimethyl[1,1'-biphenyl]-2,4'-diamine](/img/structure/B3142403.png)











